2-(4-bromophenyl)-2H-1,2,3-triazol-4-amine
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Overview
Description
2-(4-bromophenyl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2H-1,2,3-triazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Reaction Conditions:
Reactants: 4-bromoaniline, sodium azide, and an alkyne.
Catalyst: Copper(I) iodide (CuI).
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: Room temperature to 60°C.
Time: 12-24 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like triethylamine (Et3N).
Major Products
Substitution: Formation of various substituted triazoles.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Coupling: Formation of biaryl or alkyne-linked triazole derivatives.
Scientific Research Applications
2-(4-bromophenyl)-2H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing antimicrobial, antifungal, and anticancer agents.
Biological Studies: Employed in studying enzyme inhibition and protein-ligand interactions.
Material Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Chemical Biology: Acts as a probe for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The bromine atom on the phenyl ring enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenylacetic acid
- 4-bromophenyl 4-bromobenzoate
- 2-amino-4-(4-bromophenyl)thiazole
Uniqueness
2-(4-bromophenyl)-2H-1,2,3-triazol-4-amine stands out due to its triazole ring, which imparts unique chemical and biological properties. The presence of the bromine atom further enhances its reactivity and binding affinity compared to other similar compounds .
Properties
Molecular Formula |
C8H7BrN4 |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-(4-bromophenyl)triazol-4-amine |
InChI |
InChI=1S/C8H7BrN4/c9-6-1-3-7(4-2-6)13-11-5-8(10)12-13/h1-5H,(H2,10,12) |
InChI Key |
YZKXJUFBXNTQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC(=N2)N)Br |
Origin of Product |
United States |
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